molecular formula C8H16O B3135619 4,4-Dimethylhexan-2-one CAS No. 40239-18-7

4,4-Dimethylhexan-2-one

Cat. No.: B3135619
CAS No.: 40239-18-7
M. Wt: 128.21 g/mol
InChI Key: GUHILFBUKAVJSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylhexan-2-one can be synthesized through several methods. One common approach involves the alkylation of 2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or hydrazines, leading to the formation of imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, hydrazines

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Imines, hydrazones

Scientific Research Applications

4,4-Dimethylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound as an intermediate.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylhexan-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • 2-Hexanone
  • 4-Methyl-2-pentanone
  • 3,3-Dimethyl-2-butanone

This comprehensive overview highlights the significance of 4,4-Dimethylhexan-2-one in various scientific and industrial contexts. Its unique structural features and versatile reactivity make it a valuable compound for research and application.

Properties

IUPAC Name

4,4-dimethylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHILFBUKAVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cuprous iodide (19.0 gms., 0.098 moles) is placed in 100 ml. of ether and the reaction cooled to -37° C. (dry ice-acetonitrile). Ethyl magnesium bromide (3.0 mole solution, in ether, 70 ml., 210 mmoles) is then added slowly. The addition takes place over a twenty-minute period, and during this time the temperature of the reaction is never allowed to exceed -30° C. The blackish solution is allowed to cool at -37° C. and mesityl oxide (10 gms., 0.102 mole) (in ether, 50 ml.) is added dropwise. Mesityl oxide is added at such a rate so as to keep the temperature of reaction less than or equal to -10° C. Fifteen minutes after the completion of the reaction the suspension is poured onto 250 ml. of a saturated ammonium chloride solution. The organic layer is separated from the aqueous layer extracted with (3×50 ml.) portions of ether. The ether layers are combined and dried over magnesium sulfate. The drying agent is removed by vacuum filtration and the solvent removed under reduced pressure to yield a yellow oil. The oil is distilled under reduced pressure and gives two fractions: Fraction two contains 5.3 gms. (42%) of the titled compound as a yellow oil. The carbon:hydrogen analyses are 73.19 to 12.10. The mass spectrum exhibits peak at 73 (molecular ion), 71, 70, 59, 58, 57, 55, 43, 41, and 29. NMR absorptions are observed at 0.85 to 1.05, 1.25, 2.15, and 2.35δ. Infrared absorptions are observed at 1715, 1465, 1360, 1150, cm-1.
[Compound]
Name
Cuprous iodide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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